PDE5A1 Inhibitory Potency Comparison
A seminal study on icariin derivatives found that 3,7-bis(2-hydroxyethyl)icaritin, a structural analog of hydroxyl icariin created by replacing the sugar moieties of icariin with hydroxyethyl groups, potently inhibits human recombinant phosphodiesterase-5A1 (PDE5A1) with an IC50 of 75 nM. In contrast, the parent compound icariin exhibited an IC50 of 5.9 µM, making the derivative 80 times more potent. Importantly, this derivative's activity was nearly equipotent to the benchmark drug sildenafil (IC50 74 nM) [1]. This demonstrates that strategic hydroxylation of the icariin core can yield dramatic, quantifiable improvements in target engagement for PDE5.
~80-fold difference
| Evidence Dimension | PDE5A1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 75 nM (for 3,7-bis(2-hydroxyethyl)icaritin, a hydroxyl icariin analog) |
| Comparator Or Baseline | 5.9 µM (Icariin) and 74 nM (Sildenafil) |
| Quantified Difference | Hydroxyl icariin analog is 80-fold more potent than icariin (5,900 nM / 75 nM ≈ 78.7) |
| Conditions | In vitro enzyme inhibition assay using human recombinant PDE5A1 |
Why This Matters
This substantial increase in potency (80-fold) provides scientific justification for procuring hydroxyl icariin or its analogs over icariin for PDE5-targeted discovery programs, where higher potency may translate to lower required doses and improved selectivity profiles.
- [1] Dell'Agli M, et al. Potent inhibition of human phosphodiesterase-5 by icariin derivatives. J Nat Prod. 2008 Sep;71(9):1513-7. View Source
